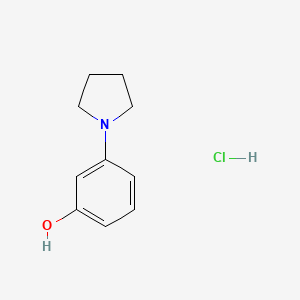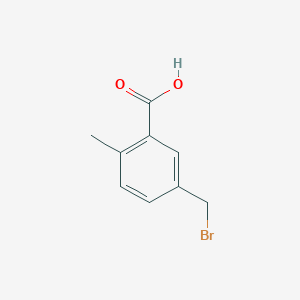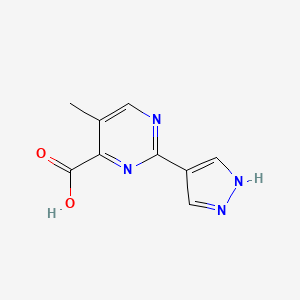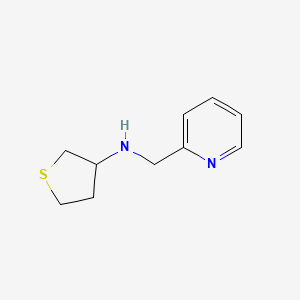
N4-Ethyl-6-iodoquinoline-3,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N4-Ethyl-6-iodoquinoline-3,4-diamine is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-Ethyl-6-iodoquinoline-3,4-diamine typically involves the iodination of a quinoline precursor followed by the introduction of an ethyl group. One common method includes:
Iodination: The quinoline precursor is treated with iodine and a suitable oxidizing agent, such as hydrogen peroxide, to introduce the iodine atom at the desired position.
Ethylation: The iodinated quinoline is then reacted with an ethylating agent, such as ethyl bromide, in the presence of a base like potassium carbonate to introduce the ethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
N4-Ethyl-6-iodoquinoline-3,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amine derivatives.
Substitution: The iodine atom in the compound can be substituted with other nucleophiles, such as thiols or amines, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas, palladium catalyst, and sodium borohydride.
Substitution: Thiols, amines, and other nucleophiles in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
N4-Ethyl-6-iodoquinoline-3,4-diamine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Biological Studies: It is used in research to understand the mechanisms of enzyme inhibition and protein interactions.
Industrial Applications: The compound serves as an intermediate in the synthesis of dyes, pigments, and other quinoline-based materials.
Mechanism of Action
The mechanism of action of N4-Ethyl-6-iodoquinoline-3,4-diamine involves its interaction with biological macromolecules, such as DNA and proteins. The iodine atom enhances its binding affinity to these targets, leading to the inhibition of enzymatic activities and disruption of cellular processes. The ethyl group further modulates its lipophilicity, affecting its cellular uptake and distribution.
Comparison with Similar Compounds
Similar Compounds
- N4-Ethyl-6-fluoroquinoline-3,4-diamine
- N4-Ethyl-6-chloroquinoline-3,4-diamine
- N4-Ethyl-6-bromoquinoline-3,4-diamine
Uniqueness
N4-Ethyl-6-iodoquinoline-3,4-diamine is unique due to the presence of the iodine atom, which imparts distinct reactivity and biological activity compared to its fluoro, chloro, and bromo counterparts. The iodine atom’s larger size and higher polarizability enhance its interactions with biological targets, making it a valuable compound in medicinal chemistry and biological research.
Properties
Molecular Formula |
C11H12IN3 |
|---|---|
Molecular Weight |
313.14 g/mol |
IUPAC Name |
4-N-ethyl-6-iodoquinoline-3,4-diamine |
InChI |
InChI=1S/C11H12IN3/c1-2-14-11-8-5-7(12)3-4-10(8)15-6-9(11)13/h3-6H,2,13H2,1H3,(H,14,15) |
InChI Key |
KZILKYQZKSUUNH-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=C2C=C(C=CC2=NC=C1N)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-methyl-2-(propan-2-YL)-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13191749.png)
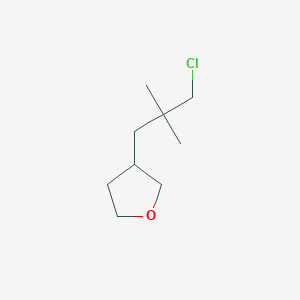


![2-Cyclobutyl-4-hydrazinyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13191765.png)
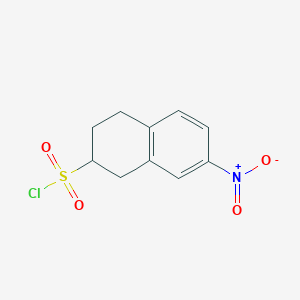
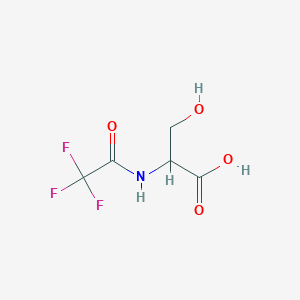


![3-[(4-Methylphenyl)sulfanyl]pyrrolidine hydrochloride](/img/structure/B13191784.png)
